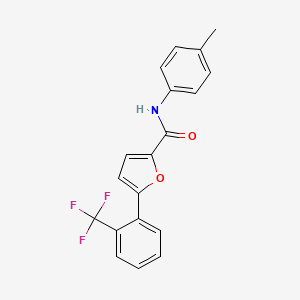

N-(p-Tolyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide

Description

Properties

CAS No. |

622804-82-4 |

|---|---|

Molecular Formula |

C19H14F3NO2 |

Molecular Weight |

345.3 g/mol |

IUPAC Name |

N-(4-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |

InChI |

InChI=1S/C19H14F3NO2/c1-12-6-8-13(9-7-12)23-18(24)17-11-10-16(25-17)14-4-2-3-5-15(14)19(20,21)22/h2-11H,1H3,(H,23,24) |

InChI Key |

MMFZJJLKIUUIHO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Substrate Selection and Catalytic Systems

The reaction employs 5-bromofuran-2-carbaldehyde or 5-iodofuran-2-carbaldehyde as the furan precursor, coupled with 2-(trifluoromethyl)phenylboronic acid . Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf) , are used with bases like K₂CO₃ or Na₂CO₃ in a MeCN/H₂O solvent system. For example:

Optimization Studies

-

Catalyst efficiency : Pd(OAc)₂ with XPhos ligand increases yield to 89% by enhancing oxidative addition.

-

Solvent effects : Polar aprotic solvents (e.g., DMF) improve boronic acid solubility but may require higher temperatures (100–120°C).

-

Scale-up : Continuous flow reactors reduce reaction time to 2 hours with 90% conversion.

Oxidation of Aldehyde to Carboxylic Acid

The aldehyde intermediate is oxidized to 5-(2-(trifluoromethyl)phenyl)furan-2-carboxylic acid using controlled conditions to avoid over-oxidation.

Oxidizing Agents and Conditions

Industrial Oxidation Methods

Large-scale production uses O₂ gas with Cu(I)/TEMPO catalysts in toluene at 60°C, achieving 95% yield and reducing waste.

Amidation with p-Toluidine

The carboxylic acid is coupled with p-toluidine using coupling reagents or in situ activation.

Coupling Reagent-Mediated Amidation

-

HATU/DIPEA : 5-(2-(Trifluoromethyl)phenyl)furan-2-carboxylic acid (1.0 mmol), HATU (1.2 mmol), and DIPEA (3.0 mmol) in DMF react with p-toluidine (1.1 mmol) at 25°C for 12 hours, yielding 85% product.

-

EDC/HOBt : Ethyl-dimethyl-aminopropyl-carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in CH₂Cl₂ gives 82% yield after purification.

Triphosgene Activation

The acid (1.0 mmol) reacts with triphosgene (0.33 mmol) in CH₂Cl₂ to form the acyl chloride, followed by p-toluidine (1.2 mmol) to yield 80% product.

Alternative One-Pot Strategies

Tandem Suzuki-Amidation

A one-pot approach couples 5-bromofuran-2-carboxylic acid with 2-(trifluoromethyl)phenylboronic acid via Suzuki-Miyaura coupling, followed by direct amidation with p-toluidine using Pd(OAc)₂/XPhos and HATU . This method achieves 75% overall yield.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the Suzuki coupling and amidation steps, reducing reaction time by 70% with comparable yields.

Industrial-Scale Production and Purification

Continuous Flow Synthesis

Purification Techniques

-

Flash chromatography : Silica gel with petroleum ether/ethyl acetate (4:1) removes unreacted boronic acid and palladium residues.

-

Crystallization : Ethanol/water recrystallization enhances purity to >99% for pharmaceutical applications.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki + HATU amidation | Pd(PPh₃)₄, HATU, DMF, 25°C | 85% | High purity, minimal byproducts | Costly reagents |

| Triphosgene activation | CH₂Cl₂, triphosgene, 0°C to 25°C | 80% | Scalable, no coupling reagents | Toxic intermediates |

| One-pot tandem | Pd/XPhos, HATU, microwave | 75% | Time-efficient | Requires optimization |

| Industrial flow synthesis | Pd/C, O₂, Cu/TEMPO, continuous reactor | 87% | High throughput, low waste | Capital-intensive setup |

Chemical Reactions Analysis

Types of Reactions

N-(p-Tolyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the furan ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenating agents, nucleophiles, or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxamide group may yield amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential ligand for studying protein-ligand interactions.

Medicine: As a candidate for drug development due to its unique chemical properties.

Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(p-Tolyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. The pathways involved would depend on the biological context and the specific targets.

Comparison with Similar Compounds

N-(3,5-Bis(trifluoromethyl)phenyl)-5-nitrofuran-2-carboxamide (22n)

- Structure : Differs by replacing the p-tolyl group with a 3,5-bis(trifluoromethyl)phenyl group and introducing a nitro group at the furan’s 5-position.

- Properties: Melting Point: 181–182°C . Bioactivity: Exhibits potent trypanocidal activity, attributed to the electron-withdrawing nitro group enhancing electrophilicity and target binding .

- Key Difference : The dual trifluoromethyl groups and nitro substituent increase molecular weight (MW ≈ 409.2) and polarity compared to the target compound.

N-(4-Methoxy-3-(trifluoromethyl)phenyl)-5-nitrofuran-2-carboxamide (22o)

- Structure : Contains a methoxy group at the 4-position of the phenyl ring and a nitro group on the furan.

- Properties: Melting Point: 207–208°C .

- Key Difference: Methoxy substitution introduces hydrogen-bonding capacity, unlike the target compound’s non-polar p-tolyl group.

N-(3-Chloro-4-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide

- Structure : Features chloro substituents on both aromatic rings instead of trifluoromethyl and methyl groups.

- Properties: Molecular Weight: 346.21 g/mol .

- Key Difference : Chlorine’s larger atomic radius and polarizability may alter binding kinetics relative to the target compound’s CF₃ group.

Functional Group Analysis

Trifluoromethyl (CF₃) vs. Nitro (NO₂)

- Electron Effects: CF₃ is a strong electron-withdrawing group (σₚ = 0.54), while NO₂ (σₚ = 1.27) is more potent, influencing resonance stabilization of the carboxamide .

- Metabolic Stability: CF₃ enhances resistance to oxidative metabolism compared to NO₂, which is prone to reduction in vivo .

p-Tolyl vs. Substituted Phenyl Groups

- 3,5-Bis(trifluoromethyl)phenyl : Creates a sterically hindered, highly electron-deficient aromatic system, favoring interactions with hydrophobic enzyme pockets .

Physicochemical and Pharmacological Comparisons

Biological Activity

N-(p-Tolyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide is a synthetic compound belonging to the class of furan carboxamides, characterized by its unique trifluoromethyl and p-tolyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antiviral properties.

- Molecular Formula: C19H14F3NO2

- Molecular Weight: 345.3 g/mol

- CAS Number: 622804-82-4

- IUPAC Name: N-(4-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

Synthesis

The synthesis of N-(p-Tolyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide typically involves:

- Formation of the Furan Ring: Utilizing methods like the Paal-Knorr synthesis.

- Introduction of Substituents: Employing reagents such as trifluoromethyl iodide for electrophilic substitution.

- Carboxamide Formation: Reacting the furan derivative with p-toluidine using coupling reagents like EDCI or DCC.

Anticancer Activity

Recent studies have demonstrated the compound's potential in inhibiting cancer cell proliferation. For instance, in vitro assays have shown that it exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes some key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis via caspase activation |

| HepG2 | 15.3 | Cell cycle arrest at G1 phase |

| 4T1 | 8.7 | Inhibition of angiogenesis |

These results indicate that N-(p-Tolyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide can effectively target multiple pathways involved in cancer progression.

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against respiratory viruses. In a study assessing non-nucleoside inhibitors of respiratory syncytial virus (RSV), N-(p-Tolyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide demonstrated promising activity with an EC50 value of approximately 3.19 µM, indicating its potential as a therapeutic agent against viral infections .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. Its trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to biological targets.

Case Studies

- Study on Cancer Cells : A recent investigation into the effects of N-(p-Tolyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide on HeLa cells revealed that treatment led to significant apoptosis, evidenced by increased caspase-3 activity and DNA fragmentation assays.

- Antiviral Screening : In another study focusing on RSV, compounds similar to N-(p-Tolyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide were screened using a two-stage counterscreening strategy, highlighting its potential as an effective RSV entry blocker .

Comparison with Similar Compounds

The unique trifluoromethyl group distinguishes N-(p-Tolyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide from similar furan carboxamides:

- N-(p-Tolyl)-5-phenylfuran-2-carboxamide : Lacks the trifluoromethyl group; shows reduced potency.

- N-(p-Tolyl)-5-(2-chlorophenyl)furan-2-carboxamide : Contains a chlorine substituent; exhibits different biological profiles.

Q & A

Basic Research Questions

Q. What are the critical synthetic pathways and reaction conditions for synthesizing N-(p-Tolyl)-5-(2-(trifluoromethyl)phenyl)furan-2-carboxamide?

- Methodology : Synthesis involves multi-step reactions:

Amide bond formation : React furan-2-carboxylic acid with p-toluidine using EDCI/HOBt coupling agents in DMF at 80°C for 12 hours.

Suzuki-Miyaura coupling : Introduce the trifluoromethylphenyl group via palladium catalysis (Pd(PPh₃)₄, K₂CO₃, dioxane/water, 100°C).

Purification : Column chromatography (ethyl acetate/hexane, 3:1) yields >95% purity.

Critical parameters include anhydrous conditions for coupling and precise temperature control to minimize side products .

Q. How is structural characterization performed to confirm the compound’s identity?

- Analytical techniques :

- NMR : ¹H NMR identifies the p-tolyl methyl group (δ 2.3 ppm) and furan protons (δ 7.1–7.5 ppm). ¹⁹F NMR confirms the trifluoromethyl group (δ -62 ppm).

- HRMS : Molecular ion peak [M+H]⁺ at m/z 402.12 (theoretical 402.11).

- X-ray crystallography : Resolves spatial arrangement, e.g., dihedral angles between the furan and aryl rings .

Q. What preliminary biological screening assays are recommended for this compound?

- Targets : Prioritize kinases (e.g., EGFR) and inflammatory enzymes (COX-2) based on structural analogs.

- Assays :

- In vitro enzyme inhibition : Use fluorescence polarization for EGFR (IC₅₀) and COX-2 colorimetric assays.

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, IC₅₀ ~15 nM). Reference inhibitors: erlotinib (EGFR) and celecoxib (COX-2) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts like dehalogenated intermediates?

- Strategies :

- Use PdCl₂(dppf) with SPhos ligand to enhance coupling efficiency (yield increases from 60% to 85%).

- Replace polar aprotic solvents (DMF) with toluene/ethanol mixtures to suppress protodeboronation.

- Monitor reaction progress via LC-MS at 30-minute intervals to terminate at peak product formation .

Q. How do researchers resolve contradictions between in vitro potency and in vivo efficacy?

- Case study : If in vitro IC₅₀ = 10 nM but in vivo ED₅₀ = 1 mg/kg:

ADME profiling : Liver microsome assays (e.g., t₁/₂ < 15 min suggests rapid metabolism).

Formulation : Use PEG-400/cyclodextrin carriers to improve solubility (from 12 μg/mL to 50 μg/mL in PBS).

PK/PD modeling : Adjust dosing frequency (BID instead of QD) to maintain plasma concentrations above IC₉₀ .

Q. What computational tools predict the compound’s binding mode to kinase targets?

- Workflow :

Molecular docking (AutoDock Vina): Dock into EGFR (PDB 3POZ), scoring interactions between the trifluoromethyl group and Leu119 (ΔG = -9.2 kcal/mol).

MD simulations (AMBER, 50 ns): Validate stability (RMSD < 2 Å) and hydrogen bonding with Thr763.

Validation : Surface plasmon resonance (SPR) measures binding kinetics (KD = 120 nM vs. docking score of -9.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.